molecular formula C24H33N5O B11663644 2-(4-Benzylpiperazin-1-YL)-N'-[(Z)-[4-(diethylamino)phenyl]methylidene]acetohydrazide

2-(4-Benzylpiperazin-1-YL)-N'-[(Z)-[4-(diethylamino)phenyl]methylidene]acetohydrazide

Cat. No.: B11663644
M. Wt: 407.6 g/mol
InChI Key: NHITXAYGLJKRIZ-BWAHOGKJSA-N
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Description

2-(4-Benzylpiperazin-1-YL)-N’-[(Z)-[4-(diethylamino)phenyl]methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylpiperazine moiety and a diethylaminophenyl group linked through an acetohydrazide bridge. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperazin-1-YL)-N’-[(Z)-[4-(diethylamino)phenyl]methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of Benzylpiperazine: Benzyl chloride reacts with piperazine to form benzylpiperazine.

    Preparation of Acetohydrazide: Acetohydrazide is synthesized from acetic acid and hydrazine.

    Condensation Reaction: The benzylpiperazine and acetohydrazide are then condensed with 4-(diethylamino)benzaldehyde under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazin-1-YL)-N’-[(Z)-[4-(diethylamino)phenyl]methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl or piperazine derivatives.

Scientific Research Applications

2-(4-Benzylpiperazin-1-YL)-N’-[(Z)-[4-(diethylamino)phenyl]methylidene]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperazin-1-YL)-N’-[(Z)-[4-(diethylamino)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Benzylpiperazin-1-yl)acetohydrazide
  • 4-Benzylpiperazin-1-yl)acetic acid
  • 2-(4-Methylpiperazin-1-yl)acetonitrile

Uniqueness

Compared to similar compounds, 2-(4-Benzylpiperazin-1-YL)-N’-[(Z)-[4-(diethylamino)phenyl]methylidene]acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile interactions with various molecular targets, making it a valuable compound for diverse research applications.

Properties

Molecular Formula

C24H33N5O

Molecular Weight

407.6 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-[(Z)-[4-(diethylamino)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C24H33N5O/c1-3-29(4-2)23-12-10-21(11-13-23)18-25-26-24(30)20-28-16-14-27(15-17-28)19-22-8-6-5-7-9-22/h5-13,18H,3-4,14-17,19-20H2,1-2H3,(H,26,30)/b25-18-

InChI Key

NHITXAYGLJKRIZ-BWAHOGKJSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N\NC(=O)CN2CCN(CC2)CC3=CC=CC=C3

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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